molecular formula C11H19NO2 B1140481 Ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate CAS No. 104069-55-8

Ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No.: B1140481
CAS No.: 104069-55-8
M. Wt: 197.27
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate is a complex organic compound with the molecular formula C10H17NO2 It features a bicyclic structure that includes an azabicyclo ring and a formic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate typically involves the formation of the azabicyclo ring followed by the introduction of the formic acid group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the azabicyclo ring. Subsequent reactions introduce the formic acid group through esterification or other suitable chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane:

    3-Azabicyclo[3.3.1]nonane: A structurally similar compound with different functional groups and properties.

Uniqueness

Ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate is unique due to its specific combination of an azabicyclo ring and a formic acid group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

104069-55-8

Molecular Formula

C11H19NO2

Molecular Weight

197.27

Origin of Product

United States

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